molecular formula C12H16ClNO B1358599 [4-(3-Chlorophenyl)oxan-4-yl]methanamine CAS No. 1017450-92-8

[4-(3-Chlorophenyl)oxan-4-yl]methanamine

Cat. No. B1358599
M. Wt: 225.71 g/mol
InChI Key: MCNMFDXKDMPQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of p-Toluic hydrazide and glycine using polyphosphoric acid as a condensing agent. This method has been reported to be high yielding and efficient . Another related synthesis involves a four-component reaction using (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids to produce N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without the need for a catalyst or activation, which can be carried out at room temperature .

Molecular Structure Analysis

Molecular structure and spectroscopic data can be obtained using computational methods such as DFT (B3LYP) with various basis sets. For instance, the molecular structure of 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol was optimized and analyzed using these techniques, providing information on bond lengths, bond angles, and intramolecular charge transfer .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, which can be high yielding and do not necessarily require catalysts or special conditions. The reactions can lead to the formation of densely functionalized structures, as seen in the synthesis of oxadiazolyl methanamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized using various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provide valuable information about the functional groups, thermal stability, and molecular structure of the compounds . Additionally, computational studies can predict properties like molecular electrostatic potential, HOMO-LUMO gap, and reactivity indices, which are crucial for understanding the chemical behavior of the compounds .

Scientific Research Applications

Environmental Impact and Toxicity

  • Chlorophenols, including compounds similar to [4-(3-Chlorophenyl)oxan-4-yl]methanamine, are known for their environmental persistence and can pose moderate toxic effects on mammalian and aquatic life. The toxicity can be significant, especially upon long-term exposure, and can be pronounced for certain chlorophenol derivatives, such as 2,4-dichlorophenol. These compounds also show a strong organoleptic effect, influencing the taste and odor of water (Krijgsheld & Gen, 1986) Assessment of the impact of the emission of certain organochlorine compounds on the aquatic environment.

Effects on Reproduction

  • Exposure to phenolic compounds related to [4-(3-Chlorophenyl)oxan-4-yl]methanamine, like benzophenone-3 (BP-3), has been linked with reproductive toxicity in both humans and animals. In humans, high levels of BP-3 exposure have been associated with changes in birth weight and gestational age. In fish and rats, BP-3 exposure has been linked to a decline in reproductive parameters, including egg production, hatching, sperm density, and altered estrous cycle, likely due to its endocrine-disrupting effects (Ghazipura et al., 2017) Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies.

Impact on Aquatic Life

  • Chlorophenols (CPs), a group including compounds similar to [4-(3-Chlorophenyl)oxan-4-yl]methanamine, are known to be persistent environmental contaminants that can accumulate in aquatic organisms. These compounds can lead to various toxic effects in fish, such as oxidative stress, immune system disruption, endocrine disruption, and even carcinogenic effects at different concentrations. CPs' toxicity can be attributed to both the compounds themselves and their metabolic products (Ge et al., 2017) The toxic effects of chlorophenols and associated mechanisms in fish.

Biodegradation and Environmental Fate

  • Studies on compounds like chlorophenols have focused on their fate in environmental processes, such as biodegradation in Municipal Solid Waste Incineration (MSWI). These studies provide insights into the pathways and rate of formation of these compounds and their precursors during various chemical and thermal processes, including their role in the formation of dioxins, a major environmental concern (Peng et al., 2016) Chlorophenols in Municipal Solid Waste Incineration: A review.

Safety And Hazards

“[4-(3-Chlorophenyl)oxan-4-yl]methanamine” is classified as dangerous according to GHS pictograms . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of “[4-(3-Chlorophenyl)oxan-4-yl]methanamine” would depend on its properties and potential applications in various fields such as medicine, materials science, etc .

properties

IUPAC Name

[4-(3-chlorophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNMFDXKDMPQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)oxan-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
Reactant of Route 3
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
Reactant of Route 4
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
Reactant of Route 6
[4-(3-Chlorophenyl)oxan-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.